2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride
Description
2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a piperidine derivative featuring a 4-methoxyphenyl sulfanyl substituent. Piperidine scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) and antihistamine applications. The sulfanyl (thioether) group in this compound may enhance lipophilicity and metabolic stability compared to oxygen-based ethers, while the 4-methoxy substituent could influence electronic properties and receptor binding.
Properties
Molecular Formula |
C14H22ClNOS |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;/h5-8,12,15H,2-4,9-11H2,1H3;1H |
InChI Key |
FELCRXBPMYXAHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC2CCCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution and Sulfur Incorporation
Step 1: Preparation of 2-(4-Methoxyphenyl)ethylamine derivative
- Starting from commercially available 4-methoxyphenylacetic acid , it can be converted to 4-methoxyphenylethylamine via reduction (e.g., catalytic hydrogenation or LiAlH₄ reduction).
Step 2: Formation of the sulfanyl intermediate
- The key step involves introducing the sulfanyl group (-S-) onto the ethyl chain. This can be achieved by reacting 4-methoxyphenylethyl halides with thiol derivatives under nucleophilic substitution conditions.
Step 3: Coupling with piperidine
- The sulfanyl-ethyl derivative is then coupled with piperidine via nucleophilic substitution or reductive amination, forming the 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine core.
Step 4: Salt formation
- The final free base is converted into its hydrochloride salt by treatment with hydrogen chloride gas or HCl in an appropriate solvent such as ethanol or ethyl acetate.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | LiAlH₄ or catalytic hydrogenation | Ethanol or THF | Reflux | Reduction of acid to amine |
| 2 | Thiol (e.g., thiophenol derivatives) | Acetone or ethanol | Room temp to reflux | Nucleophilic substitution |
| 3 | Piperidine | Ethanol or acetonitrile | Reflux | Coupling reaction |
| 4 | HCl gas or HCl solution | Ethanol | Room temp | Salt formation |
Patent-Based Synthesis (WO2014188453A2)
According to the patent WO2014188453A2, a novel process involves:
- Starting from 2-chloropyridine derivatives and performing nucleophilic substitution with thiol derivatives to introduce the sulfanyl group.
- Subsequent cyclization or reduction steps to form the piperidine ring.
- Final quaternization or salt formation with HCl to produce the hydrochloride salt.
This method emphasizes the use of solvent systems like acetonitrile or dioxane under reflux, with specific reaction times optimized to maximize yield and purity.
Synthesis via Sulfur-Containing Intermediates
- The synthesis of sulfur-functionalized piperidines can be achieved through thiolation of protected amino precursors followed by deprotection and cyclization .
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Protected amino compound | Ethanol or methanol | Reflux | Thiolation with H₂S or thiol derivatives |
| 2 | Deprotection | Acidic or basic | Room temp | To reveal amino groups |
| 3 | Cyclization | Heat | Reflux | Formation of piperidine ring |
| 4 | Salt formation | HCl | Room temp | Hydrochloride salt preparation |
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Solvents | Conditions | Yield | References |
|---|---|---|---|---|---|---|
| Nucleophilic substitution + reduction | 4-methoxyphenylacetic acid | Reduction to amine, substitution with thiol | Ethanol, THF | Reflux, room temp | Moderate to high | Literature, patents |
| Patent WO2014188453A2 | Chloropyridine derivatives, thiols | Nucleophilic substitution, cyclization | Acetonitrile, dioxane | Reflux | Variable | Patent document |
| Sulfur insertion via thiolation | Protected amino precursors | Thiolation, deprotection, cyclization | Ethanol, methanol | Reflux | Good | Scientific literature |
Notes on Reaction Optimization and Challenges
- Maintaining chemoselectivity during sulfur insertion is critical; excess thiol or harsh conditions can lead to side reactions.
- Control of reaction temperature is vital to prevent decomposition or over-reduction.
- Purification typically involves column chromatography or recrystallization from suitable solvents.
- Salt formation with HCl is straightforward but must be performed under controlled conditions to prevent hydrolysis or degradation.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, potentially using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, such as alkylation or acylation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated piperidine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl group may facilitate binding to certain enzymes or receptors, while the piperidine ring can interact with other molecular structures. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Core
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine Hydrochloride
- Substituent : 4-Methylphenyl sulfanyl (vs. 4-methoxyphenyl in the target compound).
- This analog is listed as discontinued (Ref: 3D-FM58787), suggesting challenges in synthesis, stability, or efficacy .
4-(((2-Methoxyphenyl)sulfonyl)methyl)piperidine Hydrochloride
- Substituent : 2-Methoxyphenyl sulfonyl.
- Key Differences: The sulfonyl group is electron-withdrawing, increasing polarity and reducing membrane permeability compared to the sulfanyl group. Molecular weight: 305.82 (C₁₃H₂₀ClNO₃S). Limited pharmacological data is available .
4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine Hydrochloride
- Substituent: 2-Chloro-4-methylphenoxy.
- Molecular weight: 290.2 (C₁₄H₂₁Cl₂NO). No toxicity or efficacy data reported .
Functional Group Modifications
Cloperastine Hydrochloride
- Structure : 1-[2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl]piperidine hydrochloride.
- Application : Antitussive (cough suppressant). The 4-chlorophenyl group may enhance receptor binding via hydrophobic interactions .
Fexofenadine Hydrochloride
- Structure : Piperidine with diphenylmethyl and carboxylic acid groups.
- Application: Non-sedating antihistamine. The carboxylic acid increases polarity, reducing CNS penetration. Molecular weight: 538.1 (C₃₂H₃₉NO₄·HCl) .
Physicochemical and Pharmacological Properties
Biological Activity
2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula . This compound features a piperidine ring substituted with a sulfanyl group and a 4-methoxyphenyl moiety, which contributes to its unique pharmacological properties. Research indicates that it may exhibit significant biological activity, particularly in modulating neurotransmitter systems and interacting with various receptors.
Chemical Structure and Properties
The structure of 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride can be represented as follows:
- Molecular Formula :
- Molecular Weight : 287.85 g/mol
- SMILES Notation : CCOC1=CC=CC=C1SCC2CCNCC2.Cl
This compound's unique features, such as the sulfanyl substitution and the methoxy group, are believed to confer distinct biological activities compared to similar compounds.
The biological activity of 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to modulate the activity of various receptors, including:
- Dopamine Receptors : Potential effects on dopaminergic signaling pathways.
- Serotonin Receptors : Possible modulation of serotonin levels, influencing mood and anxiety.
- Acetylcholine Receptors : Interaction that may enhance cognitive functions or exhibit neuroprotective effects.
Further studies are required to elucidate the exact molecular mechanisms and pathways involved in its biological effects .
Biological Activity
Research has identified several areas where 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride shows promising biological activity:
1. Neurotransmitter Modulation
Studies suggest that this compound may act as a modulator for neurotransmitters, potentially impacting conditions like depression and anxiety. Its ability to influence dopamine and serotonin levels makes it a candidate for further research in psychiatric disorders .
3. Antimicrobial Properties
Similar compounds have demonstrated antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Although direct studies on 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride are lacking, the presence of the sulfanyl group suggests potential antimicrobial effects .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
